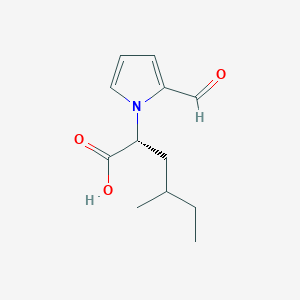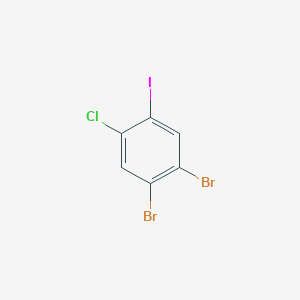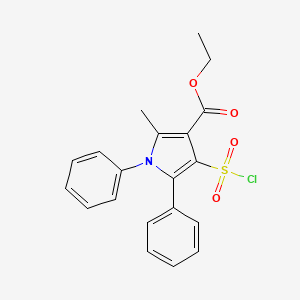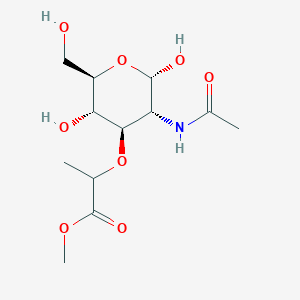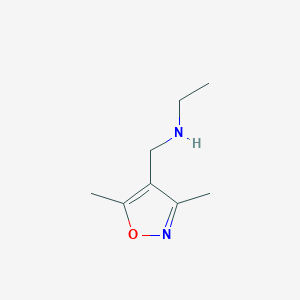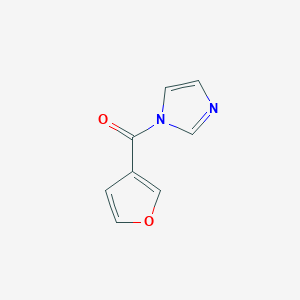
furan-3-yl(1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that contains both furan and imidazole rings The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom, while the imidazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-3-carboxylic acid with imidazole in the presence of a coupling reagent. One common method involves the use of a dehydrating agent such as thionyl chloride to convert furan-3-carboxylic acid to its corresponding acid chloride, which then reacts with imidazole to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
Furan-3-yl(1H-imidazol-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form this compound-2,5-dione.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound-2,5-dione.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted furan and imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Furan-3-yl(1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of furan-3-yl(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-yl(1H-imidazol-1-yl)methanone: Similar structure but with the furan ring attached at the 2-position.
Pyridin-3-yl(1H-imidazol-1-yl)methanone: Contains a pyridine ring instead of a furan ring.
Benzimidazol-1-yl(1H-imidazol-1-yl)methanone: Contains a benzimidazole ring instead of a furan ring.
Uniqueness
Furan-3-yl(1H-imidazol-1-yl)methanone is unique due to the presence of both furan and imidazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
furan-3-yl(imidazol-1-yl)methanone |
InChI |
InChI=1S/C8H6N2O2/c11-8(7-1-4-12-5-7)10-3-2-9-6-10/h1-6H |
Clave InChI |
ZLPJZDBHTPCPSH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C(=O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


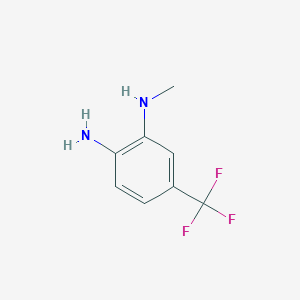
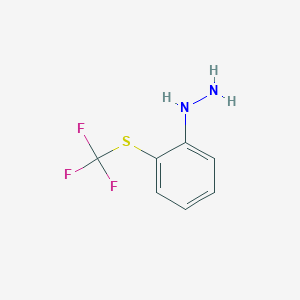
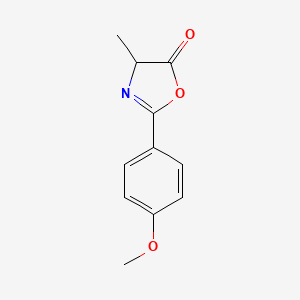


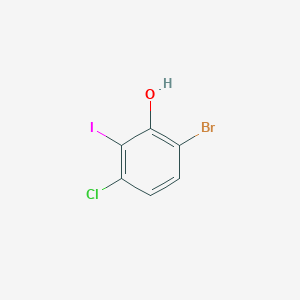
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
